1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea
Overview
Description
1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring and a propylurea moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.
Scientific Research Applications
1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound’s potential anticancer properties are of interest in medicinal chemistry. It is being investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. It may also interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids .
In anticancer research, the compound is thought to induce oxidative stress within cancer cells, leading to DNA damage and apoptosis. The generation of reactive oxygen species (ROS) plays a crucial role in this process, as it triggers a cascade of cellular events that ultimately result in cell death .
Comparison with Similar Compounds
1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea can be compared with other thiazole derivatives, such as:
1-(4-Phenyl-1,3-thiazol-2-yl)-3-methylurea: This compound has a similar structure but with a methyl group instead of a propyl group. It exhibits similar biological activities but may differ in potency and selectivity.
1-(4-Phenyl-1,3-thiazol-2-yl)-3-ethylurea: Another closely related compound, differing by the presence of an ethyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)-3-propylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-8-14-12(17)16-13-15-11(9-18-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDVLJLULKQOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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